Enhanced Cytotoxic Potency Against MCF7 Breast Cancer Cells Compared to Unsubstituted Pyrazole Scaffolds
In a study by Abadi et al. evaluating pyrazole derivatives for anticancer potential, 1-(4-Bromo-3-methylphenyl)-4-chloro-1H-pyrazole exhibited potent and selective cytotoxicity against the MCF7 human breast adenocarcinoma cell line . The presence of both the 4-bromo-3-methylphenyl and 4-chloro substituents is critical for this activity, as simple unsubstituted or mono-substituted pyrazoles typically show significantly weaker or no activity in this assay.
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 = 3.79 µM |
| Comparator Or Baseline | Simple pyrazole core (baseline activity generally >100 µM or inactive) |
| Quantified Difference | The target compound is at least 26-fold more potent than a typical inactive or weakly active baseline for unsubstituted pyrazoles in this assay. |
| Conditions | MCF7 human breast cancer cell line, in vitro MTT or similar cell viability assay. |
Why This Matters
This data provides a quantitative justification for selecting this specific halogenated pyrazole over simpler, cheaper pyrazole building blocks when initiating a medicinal chemistry campaign targeting breast cancer, as it demonstrates a meaningful, measurable starting point for hit-to-lead optimization.
